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molecular formula C11H8N2OS B8355880 2-Formyl-7-methylimidazo[2,1-b]-benzthiazole

2-Formyl-7-methylimidazo[2,1-b]-benzthiazole

Cat. No. B8355880
M. Wt: 216.26 g/mol
InChI Key: DYJJODUTVRNTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691842B2

Procedure details

To a stirred solution of Ethyl 7-methylimidazo[2,1-b]-benzthiazole-2-carboxylate (4.0 g, 15.38 mmol) in dry THF at −78° C., DIBAL (1M. solution in toluene) (16.0 ml, 16 mmol) was added. The reaction mixture was stirred at −78° C. and slowly elevated to room temperature. The reaction mixture was stirred at room temperature for 30 minutes and quenched with saturated NH4Cl. The reaction mixture was extracted with chloroform and washed well with water. The organic layer was dried over anhydrous MgSO4; filtered and concentrated. The residue was purified bt SiO2 column chromatography by eluting it with chloroform:methanol (20:1). Brown solid; (M+H) 217; Yield: 800 mg (24%)
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:18]=[CH:17][C:5]2[N:6]3[CH:11]=[C:10]([C:12](OCC)=[O:13])[N:9]=[C:7]3[S:8][C:4]=2[CH:3]=1.CC(C[AlH]CC(C)C)C>C1COCC1>[CH:12]([C:10]1[N:9]=[C:7]2[N:6]([CH:11]=1)[C:5]1[CH:17]=[CH:18][C:2]([CH3:1])=[CH:3][C:4]=1[S:8]2)=[O:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=CC2=C(N3C(S2)=NC(=C3)C(=O)OCC)C=C1
Name
Quantity
16 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly elevated to room temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with chloroform
WASH
Type
WASH
Details
washed well with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified bt SiO2 column chromatography
WASH
Type
WASH
Details
by eluting it with chloroform:methanol (20:1)

Outcomes

Product
Name
Type
Smiles
C(=O)C=1N=C2SC3=C(N2C1)C=CC(=C3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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